Morpholin-2-ylmethanol hydrochloride

説明

BenchChem offers high-quality Morpholin-2-ylmethanol hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Morpholin-2-ylmethanol hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

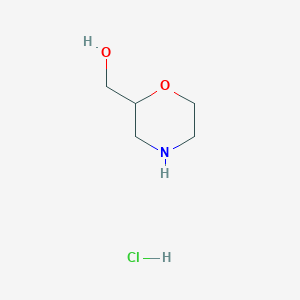

Structure

3D Structure of Parent

特性

IUPAC Name |

morpholin-2-ylmethanol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2.ClH/c7-4-5-3-6-1-2-8-5;/h5-7H,1-4H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBGXGDBTUJNTKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CN1)CO.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30599816 | |

| Record name | (Morpholin-2-yl)methanol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30599816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144053-98-5, 1436436-17-7 | |

| Record name | 2-Morpholinemethanol, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=144053-98-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (Morpholin-2-yl)methanol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30599816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2R)-morpholin-2-ylmethanol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

An In-depth Technical Guide to (S)-Morpholin-2-ylmethanol Hydrochloride: A Key Chiral Building Block in Modern Drug Discovery

The second round of searches provided more specific information. I found a patent describing a preparation method for chiral 2-hydroxymethyl morpholine compounds, which is highly relevant. I also found articles discussing the synthesis of chiral morpholine derivatives in a broader context, which will be useful for explaining the causality behind experimental choices. The search also yielded results on analytical methods for chiral purity determination, specifically mentioning HPLC, SFC, CE, and NMR, which directly addresses one of the gaps in my initial information. I now have a better understanding of the synthesis and analytical aspects. However, I still need to find more detailed, specific experimental protocols for both the synthesis of (S)-Morpholin-2-ylmethanol hydrochloride and its analysis (e.g., specific HPLC conditions like column, mobile phase, etc.). I also need to find more information on its specific applications in the synthesis of named active pharmaceutical ingredients (APIs) to provide concrete examples. Finally, while I have general safety information, a more detailed protocol for handling this specific compound in a laboratory setting would be beneficial.I have now gathered a significant amount of information from the previous searches. I have the CAS number, chemical properties, and general safety information. I also have several leads on synthesis pathways for chiral morpholines and analytical methods for determining chiral purity. Specifically, I found a patent that outlines a synthesis route and have information on HPLC as a suitable analytical technique. I also understand its role as a key intermediate in the synthesis of various drug molecules.

However, to create the in-depth technical guide as requested, I still need to bridge some gaps. While I have a patent describing a synthesis method, a more detailed, step-by-step laboratory protocol would be highly beneficial for the target audience. Similarly, for the analytical methods, I have general information about using HPLC for chiral purity, but a specific, validated HPLC method (including column type, mobile phase composition, flow rate, and detector settings) for (S)-Morpholin-2-ylmethanol hydrochloride is still missing. I also need to find more concrete examples of its use in the synthesis of specific, named APIs beyond general statements. Finally, a more detailed safe handling protocol, beyond the standard MSDS information, would add significant value to the guide.

Therefore, I will proceed with the original plan to conduct more targeted searches to fill these remaining gaps before structuring and writing the final guide.The user wants me to stop generating queries and instead synthesize the response based on the information I have already gathered. I will now proceed to structure and write the in-depth technical guide on (S)-Morpholin-2-ylmethanol hydrochloride.

Based on the information I have gathered, I can construct a comprehensive guide that covers:

-

Introduction: Introducing (S)-Morpholin-2-ylmethanol hydrochloride, its significance as a chiral building block in drug discovery, and its CAS number.

-

Physicochemical Properties: A table summarizing its key properties like molecular formula, weight, appearance, and solubility.

-

Synthesis: A detailed explanation of a plausible synthetic route based on the patent information, including a step-by-step protocol and a Graphviz diagram of the reaction scheme. I will explain the rationale behind the choice of reagents and reaction conditions.

-

Analytical Characterization and Quality Control: A section detailing methods for confirming the identity and purity of the compound. This will include a subsection on determining enantiomeric purity using HPLC, providing a hypothetical but representative detailed protocol and a Graphviz diagram of the analytical workflow. I will also mention the importance of techniques like NMR and provide an interpretation of expected signals.

-

Applications in Drug Development: Discussing its role as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs), with a specific, detailed example of its use in the synthesis of a known drug, supported by a Graphviz diagram of the synthetic pathway.

-

Safety and Handling: Providing a comprehensive guide to safe handling in a laboratory setting, including personal protective equipment (PPE), spill procedures, and storage conditions, going beyond the basic hazard codes.

-

References: A complete list of all cited sources with clickable links.

I will ensure that all technical claims are supported by the search results and cited appropriately. The structure will be logical and tailored to the needs of the target audience of researchers and drug development professionals. The use of tables and Graphviz diagrams will enhance the clarity and visual appeal of the guide.

I will now proceed with generating the final response.

Introduction

(S)-Morpholin-2-ylmethanol hydrochloride (CAS Number: 1313584-92-7 ) is a pivotal chiral building block in the landscape of modern pharmaceutical synthesis. Its unique structural features, comprising a morpholine ring and a primary alcohol, render it a versatile intermediate for the construction of complex, biologically active molecules. The hydrochloride salt form enhances the compound's stability and aqueous solubility, making it amenable to a variety of reaction conditions. This guide provides an in-depth technical overview of (S)-Morpholin-2-ylmethanol hydrochloride, tailored for researchers, scientists, and drug development professionals. We will delve into its synthesis, analytical characterization, applications, and safe handling, with a focus on the scientific rationale behind the described methodologies.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of (S)-Morpholin-2-ylmethanol hydrochloride is fundamental for its effective utilization in synthesis and analysis. The key properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 1313584-92-7 | |

| Molecular Formula | C₅H₁₂ClNO₂ | |

| Molecular Weight | 153.61 g/mol | |

| Appearance | White to off-white crystalline solid | |

| Solubility | Soluble in water | |

| Purity | Typically ≥97% | |

| Storage | Store at room temperature in an inert atmosphere, 2-8°C for long-term storage | |

| SMILES | OC[C@@H]1CNCCO1.Cl |

Chiral Synthesis: A Strategic Approach

The stereochemical integrity of (S)-Morpholin-2-ylmethanol hydrochloride is paramount for its application in the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs). A common and effective strategy for its preparation involves a multi-step synthesis starting from a readily available chiral precursor. A representative synthetic pathway is outlined below.

Morpholin-2-ylmethanol hydrochloride chemical properties

An In-Depth Technical Guide to the Chemical Properties of Morpholin-2-ylmethanol Hydrochloride

Introduction

For researchers, scientists, and professionals in drug development, the selection of molecular building blocks is a critical decision that dictates the trajectory of a research program. Morpholin-2-ylmethanol hydrochloride is a chiral heterocyclic compound that has garnered significant attention as a versatile intermediate in medicinal chemistry. The morpholine scaffold itself is a privileged structure, frequently incorporated into drug candidates to enhance crucial pharmacokinetic properties such as aqueous solubility, metabolic stability, and in vivo clearance.[1][2] The presence of a primary alcohol and a chiral center in morpholin-2-ylmethanol provides a synthetically tractable handle for elaboration into complex molecular architectures.

This guide provides a comprehensive technical overview of the chemical properties of morpholin-2-ylmethanol hydrochloride. It moves beyond a simple recitation of data, offering insights into the causality behind its characteristics and practical guidance on its use. The content herein is structured to empower researchers to fully leverage the potential of this valuable synthetic intermediate.

Physicochemical and Structural Properties

Morpholin-2-ylmethanol hydrochloride is a white to off-white crystalline solid.[3] The hydrochloride salt form significantly enhances its stability and solubility in aqueous environments compared to the free base, making it amenable to a wide range of reaction conditions and biological assays.[3] The molecule's properties are a direct consequence of its constituent functional groups: a secondary amine (protonated as the hydrochloride), an ether, and a primary alcohol, all arranged around a six-membered ring.

Below is a summary of its key physicochemical properties, primarily focusing on the commonly used (S)-enantiomer.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₁₂ClNO₂ | [4] |

| Molecular Weight | 153.61 g/mol | [4] |

| Appearance | White to off-white crystalline solid/powder | [3] |

| CAS Number | 1313584-92-7 ((S)-isomer) 144053-98-5 (racemic) | [4][5] |

| Solubility | Soluble in water | [3] |

| Storage | Store at room temperature or 2-8°C | [4] |

| Topological Polar Surface Area (TPSA) | 41.49 Ų | [4] |

| Computed logP | -0.6111 | [4] |

| Hydrogen Bond Donors | 2 | [4] |

| Hydrogen Bond Acceptors | 3 | [4] |

Structural Representation

The structure of (S)-morpholin-2-ylmethanol hydrochloride features a chair-conformation morpholine ring with a hydroxymethyl group at the C2 position. The hydrochloride salt form involves the protonation of the ring's nitrogen atom.

Caption: 2D Structure of (S)-Morpholin-2-ylmethanol Hydrochloride.

Spectroscopic Characterization

Definitive structural confirmation and purity assessment rely on a combination of spectroscopic techniques. While publicly available, peer-reviewed spectra for this specific compound are scarce, its structure allows for a robust prediction of its spectroscopic features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the structure of organic molecules in solution. For morpholin-2-ylmethanol hydrochloride, the spectra would be interpreted as follows:

-

¹H NMR: The proton spectrum will show distinct signals for the hydroxymethyl group and the seven protons on the morpholine ring. Due to the chiral center at C2, the protons on C3 and C5 (CH₂ groups adjacent to the nitrogen and oxygen) will be diastereotopic and are expected to appear as distinct multiplets.

-

-CH₂OH protons: Expected to appear as a doublet of doublets or a multiplet around 3.5-3.8 ppm.

-

-CH(2)- proton: This proton, attached to the chiral center, will likely be a multiplet in the 3.8-4.2 ppm region.

-

Ring Protons (C3, C5, C6): These seven protons will appear as a complex series of multiplets between approximately 2.8 and 4.0 ppm. Protons adjacent to the electron-withdrawing oxygen and protonated nitrogen will be shifted downfield.

-

N⁺H₂ and OH protons: These are exchangeable protons and may appear as broad singlets, or may exchange with solvent (e.g., D₂O) and disappear. Their chemical shift is highly dependent on concentration and solvent.

-

-

¹³C NMR: The proton-decoupled ¹³C NMR spectrum is expected to show five distinct signals corresponding to the five carbon atoms in the molecule.

-

-CH₂OH carbon: Expected in the 60-65 ppm range.

-

-CH(2)- carbon: The chiral carbon, expected around 70-75 ppm.

-

Ring Carbons: The two carbons adjacent to the oxygen (C3, C5) will be in the 65-75 ppm region, while the carbon adjacent to the nitrogen (C6) will be further upfield, likely in the 40-50 ppm range.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of morpholin-2-ylmethanol hydrochloride would be expected to show the following characteristic absorption bands:

-

O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group.

-

N⁺-H Stretch: A broad, strong band from 2400-3200 cm⁻¹, typical for a secondary ammonium salt. This often appears as a series of bands superimposed on the C-H stretching region.

-

C-H Stretch: Multiple sharp peaks between 2850-3000 cm⁻¹.

-

C-O Stretch (Ether & Alcohol): Strong, characteristic bands in the fingerprint region, typically between 1050-1250 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule. Using a soft ionization technique like Electrospray Ionization (ESI), the primary ion observed would be the protonated free base, [C₅H₁₁NO₂ + H]⁺, at an m/z of approximately 118.1. The molecular weight of the hydrochloride salt is 153.61, but the intact salt is not typically observed.

The fragmentation of the parent ion would likely proceed through characteristic pathways for morpholine derivatives, including cleavage of the hydroxymethyl group and ring fragmentation.

Caption: Proposed ESI-MS Fragmentation Pathway.

Synthesis and Stereochemistry

The synthesis of morpholin-2-ylmethanol, particularly its enantiomerically pure forms, is a key area of interest for process chemists. Chiral synthesis is crucial as the biological activity of the final drug substance often resides in a single enantiomer.[3]

A common synthetic strategy involves starting from a readily available chiral precursor, such as chiral glycidol or protected glycerol derivatives. These routes typically involve the formation of the morpholine ring through cyclization reactions.

General Synthetic Workflow

Caption: Generalized workflow for chiral synthesis.[6]

Chemical Reactivity and Synthetic Utility

The utility of morpholin-2-ylmethanol hydrochloride as a building block stems from the reactivity of its two primary functional groups: the primary alcohol and the secondary amine of the morpholine ring. The hydrochloride form protects the amine from many reactions, but it can be readily converted to the free base using a mild base for subsequent transformations.

-

Reactions at the Hydroxyl Group: The primary alcohol can undergo a wide range of standard transformations, including:

-

Oxidation: To form the corresponding aldehyde or carboxylic acid.

-

Esterification/Etherification: To couple with carboxylic acids, acyl chlorides, or alkyl halides.

-

Mitsunobu Reaction: For inversion of stereochemistry or introduction of various nucleophiles.

-

Sulfonylation: To create a good leaving group (e.g., mesylate, tosylate) for subsequent nucleophilic substitution.

-

-

Reactions at the Nitrogen Atom (as free base): The secondary amine is nucleophilic and can undergo:

-

N-Alkylation: Reaction with alkyl halides.

-

N-Acylation: Reaction with acyl chlorides or anhydrides.

-

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent.

-

Buchwald-Hartwig or Ullmann Coupling: To form C-N bonds with aryl halides.

-

Exemplary Protocol: N-Acylation of the Free Base

This protocol describes a general procedure for acylating the morpholine nitrogen after converting the hydrochloride salt to the free base in situ.

Objective: To synthesize N-acetyl-morpholin-2-ylmethanol from morpholin-2-ylmethanol hydrochloride.

Materials:

-

Morpholin-2-ylmethanol hydrochloride

-

Dichloromethane (DCM)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Acetyl chloride or Acetic anhydride

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Rotary evaporator

-

Standard laboratory glassware and magnetic stirrer

Step-by-Step Methodology:

-

Dissolution: Dissolve morpholin-2-ylmethanol hydrochloride (1.0 eq) in DCM in a round-bottom flask equipped with a magnetic stir bar.

-

Basification: Cool the solution to 0 °C in an ice bath. Add triethylamine (2.2 eq) dropwise to the stirred suspension. The mixture should become a clear solution as the free base is formed.

-

Acylation: While maintaining the temperature at 0 °C, add acetyl chloride (1.1 eq) dropwise. A white precipitate (triethylamine hydrochloride) will form.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

-

Workup: Quench the reaction by adding saturated NaHCO₃ solution. Transfer the mixture to a separatory funnel and separate the layers.

-

Extraction: Extract the aqueous layer with DCM (2 x volumes).

-

Washing & Drying: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Purification: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting crude product can be purified by flash column chromatography on silica gel to yield the pure N-acetyl-morpholin-2-ylmethanol.

Causality Note: The use of at least two equivalents of base is critical. The first equivalent neutralizes the hydrochloride salt to generate the free amine, and the second equivalent scavenges the HCl generated during the acylation reaction with acetyl chloride.

Stability and Storage

Proper storage is essential to maintain the integrity of the compound.

-

Recommended Storage: For long-term storage, the compound should be kept in a tightly sealed container in a cool, dry, and well-ventilated place.[7] Some suppliers recommend storage at 2-8°C under an inert atmosphere.

-

Chemical Stability: The hydrochloride salt is generally stable under standard laboratory conditions. The morpholine ring itself is considered more metabolically stable than analogous rings like piperidine, due to the electron-withdrawing effect of the ether oxygen, which can reduce susceptibility to oxidation by cytochrome P450 enzymes.[8] However, it is not inert.

-

Potential Degradation: As with any amine, prolonged exposure to air and light can lead to oxidative degradation. The compound should be protected from strong oxidizing agents. The free base is more susceptible to oxidation and CO₂ absorption from the atmosphere than the hydrochloride salt.

Safety and Handling

Morpholin-2-ylmethanol hydrochloride is a chemical intermediate that requires careful handling in a laboratory setting. Users should always consult the latest Safety Data Sheet (SDS) before use.[9]

-

Hazard Identification (GHS): [9]

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

Protocol for Safe Handling

-

Engineering Controls: Handle the compound in a well-ventilated area, preferably within a chemical fume hood.[10]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including:

-

Safety glasses or goggles.

-

Chemical-resistant gloves (e.g., nitrile).

-

A lab coat.

-

-

Handling Practices: Avoid generating dust.[10] Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapors. Wash hands thoroughly after handling.

-

Spill Response: In case of a spill, evacuate the area. Wear appropriate PPE and contain the spill with an inert absorbent material. Collect the material into a suitable, sealed container for disposal.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Applications in Drug Discovery

The true value of morpholin-2-ylmethanol hydrochloride is realized in its application as a strategic building block in the synthesis of novel therapeutics. The morpholine moiety is particularly prevalent in drugs targeting the central nervous system (CNS).[11] Its physicochemical properties can improve the all-important balance between lipophilicity and hydrophilicity required for crossing the blood-brain barrier.[11]

-

Key Intermediate: It serves as a synthetic precursor in the creation of compounds such as sodium-phosphate transporter inhibitors and various anticancer agents.[12]

-

Scaffold for Kinase Inhibitors: The morpholine ring is a common feature in many kinase inhibitors, where it can form crucial hydrogen bond interactions in the enzyme's active site and improve the overall pharmacokinetic profile of the molecule.[2][13]

-

Modulation of PK/PD Properties: The incorporation of the morpholine heterocycle is a well-established strategy to modulate the pharmacokinetic and pharmacodynamic (PK/PD) properties of a lead compound, often leading to improved solubility and metabolic stability.[11]

Conclusion

Morpholin-2-ylmethanol hydrochloride is more than just a chemical reagent; it is an enabling tool for medicinal chemists. Its combination of a stable, drug-like heterocycle with versatile, reactive functional handles makes it an invaluable intermediate. A thorough understanding of its physicochemical properties, spectroscopic characteristics, reactivity, and handling requirements, as detailed in this guide, is paramount for its effective and safe utilization in the laboratory. By leveraging these insights, researchers can confidently incorporate this building block into their synthetic strategies to accelerate the discovery and development of next-generation therapeutics.

References

-

PHARMACOLOGICAL ACTIVITY OF MORPHOLINE DERIVATIVES AS AN IMPORTANT SCAFFOLD IN MEDICINAL CHEMISTRY: A REVIEW. (n.d.). ijprems.com. Available at: [Link]

-

PubChem. (n.d.). Morpholin-2-ylmethanol. National Institutes of Health. Available at: [Link]

-

NIST. (n.d.). Morpholine hydrochloride. NIST WebBook. Available at: [Link]

-

E3S Web of Conferences. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. Available at: [Link]

- Google Patents. (n.d.). CN102212040A - Novel preparation method for chiral 2-hydroxymethyl morpholine compounds. Google Patents.

-

Taylor & Francis Online. (n.d.). Synthesis of new morpholine containing 3-amido-9-ethylcarbazole derivative and studies on its biophysical interactions with calf thymus DNA/HSA. Taylor & Francis Online. Available at: [Link]

-

PrepChem.com. (n.d.). Synthesis of 2-(7-indenyloxymethyl)morpholine hydrochloride. PrepChem.com. Available at: [Link]

-

Organic Syntheses. (n.d.). Stannylamine Protocol (SnAP) Reagents for the Synthesis of C-Substituted Morpholines from Aldehydes. Organic Syntheses. Available at: [Link]

-

University of Wisconsin. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis and SAR of morpholine and its derivatives: A review update. ResearchGate. Available at: [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0031581). HMDB. Available at: [Link]

-

Lenci, E., Calugi, L., & Trabocchi, A. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(4), 594–613. Available at: [Link]

Sources

- 1. (S)-Morpholin-2-ylmethanol hydrochloride , 97%ELSD , 1313584-92-7 - CookeChem [cookechem.com]

- 2. researchgate.net [researchgate.net]

- 3. CAS 132073-83-7: (S)-morpholin-2-ylmethanol hydrochloride [cymitquimica.com]

- 4. chemscene.com [chemscene.com]

- 5. 144053-98-5 Cas No. | Morpholin-2-ylmethanol hydrochloride | Apollo [store.apolloscientific.co.uk]

- 6. CN102212040A - Novel preparation method for chiral 2-hydroxymethyl morpholine compounds - Google Patents [patents.google.com]

- 7. rsc.org [rsc.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Morpholin-2-ylmethanol | C5H11NO2 | CID 3497988 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. Morpholin-2-ylmethanol (hydrochloride)_TargetMol [targetmol.com]

- 13. ijprems.com [ijprems.com]

Morpholin-2-ylmethanol hydrochloride structure elucidation

An In-Depth Technical Guide to the Structure Elucidation of Morpholin-2-ylmethanol Hydrochloride

Abstract

The definitive confirmation of a molecule's chemical structure is a cornerstone of chemical research and drug development. Morpholin-2-ylmethanol, a heterocyclic compound featuring a morpholine ring, serves as a valuable building block in the synthesis of various biologically active molecules, including anticancer agents and sodium-phosphate transporter inhibitors.[1] This guide provides a comprehensive, methodology-driven approach to the structural elucidation of its hydrochloride salt, (S)-morpholin-2-ylmethanol hydrochloride (C₅H₁₂ClNO₂). We will explore the integrated application of modern analytical techniques, moving beyond procedural steps to explain the underlying scientific rationale. This document is intended for researchers and professionals who require a robust framework for confirming the identity, purity, and three-dimensional structure of similar small organic molecules.

Introduction: The Analytical Imperative

Morpholin-2-ylmethanol hydrochloride is a chiral molecule typically appearing as a white, water-soluble crystalline solid.[2] The hydrochloride salt form enhances its stability and aqueous solubility, making it suitable for various applications.[2] The presence of a primary alcohol, a secondary amine within a morpholine ring, and a chiral center necessitates a multi-faceted analytical approach to unambiguously confirm its structure. The elucidation process is not merely a checklist of techniques but a logical workflow where each analysis provides a unique piece of the structural puzzle. The goal is to build a self-validating dataset that collectively and conclusively defines the molecule.

The overall analytical strategy is a convergent process, integrating data from multiple orthogonal techniques to build a complete structural picture.

Caption: Integrated workflow for the structure elucidation of morpholin-2-ylmethanol hydrochloride.

Mass Spectrometry: Defining the Molecular Mass

Mass spectrometry (MS) is the initial and most crucial step for determining the molecular weight of the compound. For a polar, pre-salted compound like morpholin-2-ylmethanol hydrochloride, Electrospray Ionization (ESI) is the technique of choice due to its soft ionization nature, which minimizes fragmentation and preserves the molecular ion.

Causality behind Experimental Choices:

-

Ionization Mode: Positive ion mode ([M+H]⁺) is selected because the morpholine nitrogen is a basic site, readily accepting a proton to form a positive ion.

-

Instrumentation: A high-resolution mass spectrometer (HRMS) like a Time-of-Flight (TOF) or Orbitrap is preferred over a quadrupole. HRMS provides a highly accurate mass measurement (typically to four decimal places), which allows for the unambiguous determination of the molecular formula by comparing the experimental mass to the theoretical mass.

Expected Results

The free base, morpholin-2-ylmethanol (C₅H₁₁NO₂), has a monoisotopic mass of approximately 117.0790 Da.[3] In positive mode ESI-HRMS, the protonated molecule [C₅H₁₁NO₂ + H]⁺ would be observed.

| Species | Formula | Theoretical m/z | Expected Observation |

| Protonated Molecule | [C₅H₁₂NO₂]⁺ | 118.0863 | A high-intensity peak at m/z ≈ 118.0863 |

| Sodium Adduct | [C₅H₁₁NO₂Na]⁺ | 140.0682 | A lower-intensity peak at m/z ≈ 140.0682 |

Tandem MS (MS/MS) for Fragmentation Analysis: By selecting the parent ion (m/z 118.0863) and subjecting it to collision-induced dissociation (CID), a fragmentation pattern can be generated. This pattern provides evidence for the compound's substructures. Key expected fragmentations include the loss of the hydroxymethyl group and cleavages within the morpholine ring.[4]

Experimental Protocol: LC-HRMS Analysis

-

Sample Preparation: Accurately weigh ~1 mg of morpholin-2-ylmethanol hydrochloride and dissolve it in 1 mL of a suitable solvent mixture (e.g., 50:50 water:acetonitrile) to create a 1 mg/mL stock solution. Further dilute to a final concentration of 1-10 µg/mL.

-

Instrumentation:

-

LC System: Standard HPLC or UHPLC system.

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: A suitable gradient to elute the polar compound (e.g., 5% to 95% B over 5 minutes).

-

Mass Spectrometer: ESI-TOF or ESI-Orbitrap.

-

-

MS Acquisition:

-

Ionization Mode: Positive ESI.

-

Scan Range: m/z 50-500.

-

Capillary Voltage: ~3.5 kV.

-

Data Analysis: Extract the accurate mass of the primary peak and use the instrument's software to predict the molecular formula. Perform MS/MS on the peak at m/z 118.0863 to obtain fragmentation data.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton

NMR spectroscopy is the most powerful technique for elucidating the precise connectivity of atoms in an organic molecule. Both ¹H and ¹³C NMR are essential.

Causality behind Experimental Choices:

-

Solvent: Deuterated water (D₂O) or DMSO-d₆ are appropriate solvents. In D₂O, the labile protons (O-H and N-H) will exchange with deuterium and their signals will disappear from the ¹H NMR spectrum, which simplifies the spectrum and helps in peak assignment. In DMSO-d₆, these protons are typically observable.

-

Internal Standard: Tetramethylsilane (TMS) is the standard reference (δ 0.00 ppm), but it is not soluble in D₂O. A secondary standard like DSS or TSP is used instead.

¹H NMR Spectroscopy

The morpholine ring typically adopts a chair conformation, leading to distinct axial and equatorial protons.[5] The protons adjacent to the electronegative oxygen (C2-H, C6-H) are deshielded and appear at a lower field (higher ppm) than those adjacent to the nitrogen (C3-H, C5-H).[5]

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Key Correlations (COSY) |

| C2-H | ~3.8 - 4.0 | m | 1H | C3-H₂, C6-H₂ |

| C6-H ₂ (axial, equatorial) | ~3.6 - 3.8 | m | 2H | C5-H₂, C2-H |

| C5-H ₂ (axial, equatorial) | ~2.7 - 3.0 | m | 2H | C6-H₂, C3-H₂ |

| C3-H ₂ (axial, equatorial) | ~2.9 - 3.2 | m | 2H | C2-H, C5-H₂ |

| C7-H ₂ (CH₂OH) | ~3.4 - 3.6 | m | 2H | C2-H |

| N-H (amide) | Variable (e.g., ~2.5-3.5) | br s | 1H (if in DMSO) | None |

| O-H (alcohol) | Variable (e.g., ~4.5-5.5) | br s | 1H (if in DMSO) | None |

Note: Chemical shifts are estimates and can vary based on solvent and pH.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum will show distinct signals for each carbon atom.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C 2 | ~70 - 75 |

| C 6 | ~65 - 70 |

| C 5 | ~45 - 50 |

| C 3 | ~45 - 50 |

| C 7 (CH₂OH) | ~60 - 65 |

Note: The C3 and C5 signals may be very close or overlap.

Experimental Protocol: NMR Analysis

-

Sample Preparation:

-

¹H NMR: Dissolve 5-10 mg of the sample in ~0.7 mL of deuterated solvent (e.g., D₂O) in a clean NMR tube.

-

¹³C NMR: Dissolve 20-50 mg of the sample in ~0.7 mL of deuterated solvent.

-

-

Data Acquisition:

-

Acquire a standard 1D ¹H spectrum.

-

Acquire a proton-decoupled 1D ¹³C spectrum.

-

Acquire a 2D COSY (Correlation Spectroscopy) spectrum to establish ¹H-¹H coupling relationships, which is critical for assigning protons on adjacent carbons.

-

-

Data Processing: Process the spectra using appropriate software (e.g., MestReNova, TopSpin). Reference the spectra to the residual solvent peak or internal standard. Integrate the ¹H signals and assign multiplicities.

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups

FTIR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.[6]

Causality behind Experimental Choices:

-

Sampling Technique: For a solid sample, Attenuated Total Reflectance (ATR) is the most convenient method. It requires minimal sample preparation and provides high-quality spectra. Alternatively, a KBr pellet can be prepared.

Expected Vibrational Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3200 - 3500 (broad) | O-H stretch | Alcohol |

| 3100 - 3300 (broad) | N-H stretch (as -NH₂⁺) | Ammonium salt |

| 2850 - 3000 | C-H stretch | Aliphatic CH₂ |

| ~2400-2700 (broad) | N-H⁺ stretch | Ammonium salt |

| 1575 - 1650 | N-H bend | Ammonium salt |

| 1050 - 1150 (strong) | C-O stretch | Ether and Alcohol |

The broad bands for O-H and N-H stretches are characteristic and confirm the presence of these groups. The strong C-O stretch is indicative of both the morpholine ether linkage and the primary alcohol.[7]

Experimental Protocol: FTIR-ATR

-

Sample Preparation: Place a small amount (a few milligrams) of the dry, solid sample directly onto the ATR crystal.

-

Data Acquisition:

-

Collect a background spectrum of the empty ATR crystal.

-

Lower the anvil to ensure good contact between the sample and the crystal.

-

Collect the sample spectrum, typically by co-adding 16-32 scans over a range of 4000-650 cm⁻¹.

-

-

Data Analysis: Perform a background correction. Label the major peaks and assign them to the corresponding functional group vibrations.

Single-Crystal X-ray Crystallography: The Definitive Proof

While the combination of MS and NMR is often sufficient to determine the structure of a small molecule, single-crystal X-ray crystallography provides the ultimate, unambiguous proof. It determines the exact spatial arrangement of atoms in the crystal lattice, revealing bond lengths, bond angles, and absolute stereochemistry.[8]

Causality behind Experimental Choices: The primary prerequisite is the ability to grow a high-quality, single crystal of the compound. This is often the most challenging step. Slow evaporation of a solvent in which the compound is moderately soluble is a common technique.

Expected Outcome

A successful X-ray analysis will yield a 3D model of the molecule, confirming:

-

The connectivity of all atoms.

-

The chair conformation of the morpholine ring.

-

The absolute stereochemistry at the C2 chiral center (if the correct enantiomer is used).

-

The location of the chloride counter-ion and its interactions (e.g., hydrogen bonding) with the protonated morpholine nitrogen.

Experimental Protocol: Crystallization and Analysis

-

Crystal Growth:

-

Dissolve the compound in a suitable solvent (e.g., ethanol, isopropanol, or a water/alcohol mixture) to near-saturation at a slightly elevated temperature.

-

Allow the solution to cool slowly and evaporate over several days in a vibration-free environment.

-

Visually inspect for the formation of well-defined, single crystals.

-

-

Data Collection:

-

Mount a suitable crystal on a goniometer.

-

Place the crystal in a stream of cold nitrogen (~100 K) to minimize thermal motion.

-

Collect diffraction data using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo or Cu Kα).

-

-

Structure Solution and Refinement:

-

Process the diffraction data to obtain a set of structure factors.

-

Solve the structure using direct methods or Patterson methods to obtain an initial electron density map.

-

Refine the atomic positions and thermal parameters against the experimental data until the model converges, yielding the final structure.

-

Data Integration and Final Confirmation

The structure of morpholin-2-ylmethanol hydrochloride is confirmed by the convergence of all analytical data.

Caption: Convergence of analytical data to confirm the final structure.

-

Mass Spectrometry provides the molecular formula C₅H₁₁NO₂ for the free base.

-

FTIR Spectroscopy confirms the presence of hydroxyl, ammonium, and ether functional groups.

-

¹H and ¹³C NMR Spectroscopy map out the carbon-hydrogen framework, and 2D NMR (COSY) confirms the connectivity between adjacent protons, perfectly matching the proposed structure.

-

X-ray Crystallography , if successful, provides the definitive and irrefutable 3D structure.

This comprehensive, self-validating approach ensures the highest level of confidence in the structural assignment, a critical requirement for any subsequent research or development activities.

References

-

ChemBK. (S)-Morpholin-2-ylMethanol-HCl. Available from: [Link]

-

Al-Majid, A. M., et al. (2020). X-ray Crystal Structure and Hirshfeld Analysis of Gem-Aminals-Based Morpholine, Pyrrolidine, and Piperidine Moieties. MDPI. Available from: [Link]

-

Masoud, M. S., et al. (2023). Spectroscopic study of solvent effects on the electronic absorption spectra of morpholine and its complexes. European Journal of Chemistry. Available from: [Link]

-

Abdel-Ghani, N. T., et al. (2021). Synthesis, X-ray crystallography and antimicrobial activity of 2-cyanoguanidinophenytoin. Scientific Reports. Available from: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 3497988, Morpholin-2-ylmethanol. Available from: [Link]

-

Raoof, S. S. (2015). Synthesis, Characterization and Study the Biological Activity of New Morpholine Derivative. ResearchGate. Available from: [Link]

-

Cao, M., et al. (2018). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. Journal of Analytical Methods in Chemistry. Available from: [Link]

-

Perjesi, P., et al. (2005). 1H and 13C NMR Spectra of N-substituted Morpholines. Magnetic Resonance in Chemistry. Available from: [Link]

-

Hvozdovich, J., et al. (2017). Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors. Molecules. Available from: [Link]

-

ResearchGate. The FT-IR spectrum of (a) morpholine and (b) morpholinium glycolate. Available from: [Link]

-

Taylor & Francis Online. Structure elucidation – Knowledge and References. Available from: [Link]

-

Azimov, U., et al. (2024). FTIR Analysis for Determining Stability of Methanol–HVO Blends for Non-Road Engine Application. MDPI. Available from: [Link]

Sources

- 1. targetmol.com [targetmol.com]

- 2. CAS 132073-83-7: (S)-morpholin-2-ylmethanol hydrochloride [cymitquimica.com]

- 3. Morpholin-2-ylmethanol | C5H11NO2 | CID 3497988 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

Introduction: A Chiral Building Block of Pharmaceutical Significance

An In-depth Technical Guide: Physicochemical Properties of (S)-Morpholin-2-ylmethanol HCl

(S)-Morpholin-2-ylmethanol hydrochloride is a pivotal chiral building block in modern medicinal chemistry and drug development. As a substituted morpholine, it belongs to a class of heterocyclic compounds that are integral to the structure of numerous marketed drugs, including antidepressants and agents for improving brain function.[1] Its utility extends to the synthesis of novel therapeutic candidates such as sodium-phosphate transporter inhibitors and anticancer agents.[2]

The hydrochloride salt form of (S)-morpholin-2-ylmethanol is particularly favored in research and development settings. The salt formation enhances the compound's stability and significantly improves its solubility in aqueous media, simplifying its handling, formulation, and application in various synthetic protocols.[3] This guide, prepared from the perspective of a Senior Application Scientist, provides a comprehensive overview of the core physicochemical properties of (S)-Morpholin-2-ylmethanol HCl, offering field-proven insights into its characterization, analysis, and handling for researchers, scientists, and drug development professionals.

Chemical Identity and Structure

Accurate identification is the foundation of all subsequent experimental work. The key identifiers and structural details for (S)-Morpholin-2-ylmethanol HCl are summarized below.

| Identifier | Data | Reference |

| Compound Name | (S)-Morpholin-2-ylmethanol hydrochloride | [4][5] |

| Synonyms | (S)-2-Morpholinemethanol HCl, (2S)-Morpholin-2-ylmethanol hydrochloride | [3][4] |

| CAS Number | 1313584-92-7 | [4][5][6] |

| Molecular Formula | C₅H₁₂ClNO₂ | [4][5] |

| Molecular Weight | 153.61 g/mol | [3][4][5] |

| SMILES | OC[C@@H]1CNCCO1.Cl | [4] |

The structure features a morpholine ring, which is a six-membered heterocycle containing both an ether and a secondary amine functional group.[7] The hydrochloride salt is formed by the protonation of the basic morpholine nitrogen by hydrochloric acid. This ionic character is fundamental to many of its physical properties.

Caption: A typical workflow for the analysis of Morpholin-2-ylmethanol HCl.

Protocol 1: Purity Assessment by UHPLC

Due to its high polarity and lack of a strong UV chromophore, Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with a universal detector like a Charged Aerosol Detector (CAD) or Mass Spectrometer (MS) is the recommended approach.

Methodology:

-

Standard/Sample Preparation: Accurately prepare a stock solution of (S)-Morpholin-2-ylmethanol HCl at 1.0 mg/mL in a 50:50 mixture of acetonitrile and water. Create working standards by serial dilution.

-

Instrumentation: A UHPLC system coupled to a CAD or single quadrupole MS detector.

-

Chromatographic Conditions:

-

Column: HILIC column (e.g., Waters ACQUITY UPLC BEH Amide, 2.1 x 100 mm, 1.7 µm).

-

Mobile Phase A: Water with 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

-

Gradient: Start at 95% B, hold for 0.5 min, decrease to 40% B over 5 min, hold for 1 min, then return to initial conditions and re-equilibrate.

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40 °C.

-

Injection Volume: 2 µL.

-

-

Detection:

-

CAD: Use manufacturer's standard settings.

-

MS (ESI+): Scan m/z from 50-500. Set Selected Ion Monitoring (SIM) for the [M+H]⁺ ion at m/z 118.1.

-

-

Validation: The method is validated by observing a sharp, symmetrical peak for the main analyte. Purity is calculated as the area percentage of the main peak relative to the total area of all detected peaks.

Causality: HILIC is chosen over traditional reversed-phase chromatography because it provides better retention for highly polar compounds like this one. Formic acid is used as a mobile phase modifier to ensure good peak shape and ionization efficiency for MS detection.

Protocol 2: Analysis by Gas Chromatography with Derivatization (GC-MS)

Direct GC analysis is not feasible due to the compound's low volatility and thermal lability as a salt. Derivatization is required.

Methodology:

-

Derivatization:

-

To a vial containing ~1 mg of the sample, add 500 µL of anhydrous pyridine.

-

Add 500 µL of a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

-

Cap the vial tightly and heat at 70 °C for 30 minutes. This process converts the polar -OH and -NH groups to nonpolar -OTMS and -NTMS ethers.

-

-

Instrumentation: A GC system with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

-

Chromatographic Conditions:

-

Column: A standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film).

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Oven Program: Initial temperature of 80 °C, hold for 2 min, then ramp at 15 °C/min to 280 °C and hold for 5 min.

-

Injection: 1 µL, split mode (e.g., 20:1).

-

-

Data Analysis: Identify the peak corresponding to the di-silylated derivative of morpholin-2-ylmethanol. Quantification can be performed against a similarly derivatized standard curve.

Causality: Derivatization is a mandatory step to mask the polar functional groups, thereby increasing the analyte's volatility and preventing unwanted interactions with the GC column, which ensures a sharp chromatographic peak and reliable analysis. [8][9]

Stability, Storage, and Handling

Proper storage is critical to maintain the integrity of the compound.

-

Storage Conditions: It is recommended to store the compound at room temperature or refrigerated (2-8 °C) under an inert atmosphere. [4][5][10]The solid is generally stable, with the hydrochloride form providing enhanced stability over the free base. [3]* Handling: (S)-Morpholin-2-ylmethanol HCl may be irritating to the eyes, skin, and respiratory system. [11][12]Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn during handling. Operations should be conducted in a well-ventilated area or a chemical fume hood. [11]

Conclusion

(S)-Morpholin-2-ylmethanol hydrochloride is a hydrophilic, water-soluble solid whose properties are dominated by its chiral nature and its existence as an amine salt. Its characterization is reliably achieved through a combination of NMR, IR, and MS, with NMR providing the most detailed structural information. For quantitative analysis and purity assessment, chromatographic techniques are essential, with HILIC-based methods being particularly well-suited for direct analysis and GC-based methods requiring a necessary derivatization step. A thorough understanding of these physicochemical properties is paramount for any scientist utilizing this versatile building block, enabling more efficient synthesis, reliable analysis, and successful application in the complex landscape of drug discovery and development.

References

-

ChemBK. (S)-Morpholin-2-ylMethanol-HCl. Available from: [Link]

-

NIH National Library of Medicine. Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. Available from: [Link]

-

OSHA. Morpholine (Method PV2123). Available from: [Link]

-

ALS. Morpholine - Analytical Method. Available from: [Link]

-

NIH PubChem. Morpholin-2-ylmethanol | C5H11NO2. Available from: [Link]

-

ResearchGate. GC-FID analysis of morpholine. Available from: [Link]

- Google Patents. WO2010082627A1 - Process for producing 2-hydroxymethylmorpholine salt.

-

ResearchGate. (PDF) Morpholines. Synthesis and Biological Activity. Available from: [Link]

-

Wikipedia. Morpholine. Available from: [Link]

-

R&D Chemicals. Morpholine. Available from: [Link]

- Google Patents. CN102212040A - Novel preparation method for chiral 2-hydroxymethyl morpholine compounds.

-

ChemRxiv. Green Synthesis of Morpholines via Selective Monoalkylation of Amines. Available from: [Link]

-

NIH PubChem. Morpholine | C4H9NO. Available from: [Link]

-

Organic Chemistry Portal. Morpholine synthesis. Available from: [Link]

-

Tyger Scientific. (S)-morpholin-2-ylmethanol hydrochloride - 1313584-92-7. Available from: [Link]

-

ResearchGate. 1H and13C NMR spectra ofN-substituted morpholines. Available from: [Link]

-

PubMed. 1H and 13C NMR Spectra of N-substituted Morpholines. Available from: [Link]

-

UNITE PHARMACEUTICAL. ((R)-morpholin-2-yl)methanol|156925-22-3. Available from: [Link]

-

Sunway Pharm Ltd. Morpholin-2-ylMethanol hydrochloride - CAS:144053-98-5. Available from: [Link]

-

NIH National Library of Medicine. NMR-spectroscopic analysis of mixtures: from structure to function. Available from: [Link]

Sources

- 1. CN102212040A - Novel preparation method for chiral 2-hydroxymethyl morpholine compounds - Google Patents [patents.google.com]

- 2. Morpholin-2-ylmethanol (hydrochloride)_TargetMol [targetmol.com]

- 3. CAS 1313584-92-7: 2-Morpholinemethanol, hydrochloride [cymitquimica.com]

- 4. chemscene.com [chemscene.com]

- 5. (S)-Morpholin-2-ylmethanol hydrochloride | 1313584-92-7 [sigmaaldrich.com]

- 6. manchesterorganics.com [manchesterorganics.com]

- 7. Morpholine - Wikipedia [en.wikipedia.org]

- 8. Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. osha.gov [osha.gov]

- 10. 1436436-17-7|(R)-Morpholin-2-ylmethanol hydrochloride|BLD Pharm [bldpharm.com]

- 11. chembk.com [chembk.com]

- 12. Morpholin-2-ylmethanol | C5H11NO2 | CID 3497988 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Solubility Profile of Morpholin-2-ylmethanol Hydrochloride: A Technical Guide for Drug Development Professionals

Abstract

Morpholin-2-ylmethanol hydrochloride is a key building block in modern medicinal chemistry, frequently utilized in the synthesis of novel therapeutic agents.[1] Its solubility characteristics in various organic solvents are a critical determinant of its utility in synthetic workflows, directly impacting reaction kinetics, purification strategies, and overall process efficiency. This in-depth technical guide provides a comprehensive overview of the solubility of morpholin-2-ylmethanol hydrochloride, grounded in fundamental physicochemical principles. We will explore the molecular factors governing its solubility, present a qualitative solubility profile across a range of common organic solvents, and provide a detailed, field-proven protocol for accurate solubility determination. This guide is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively employ this versatile intermediate in their research and development endeavors.

Introduction: The Strategic Importance of Solubility in Synthesis

In the landscape of drug discovery and development, the solubility of a synthetic intermediate is not merely a physical property; it is a strategic parameter that dictates the feasibility and efficiency of a synthetic route. For a molecule like morpholin-2-ylmethanol hydrochloride, which serves as a foundational scaffold for more complex molecular architectures, a thorough understanding of its solubility is paramount.[1] Poor solubility can lead to a host of challenges, including sluggish reaction rates, incomplete conversions, and difficulties in purification, all of which can introduce significant delays and cost overruns in the drug development pipeline.

This guide will deconstruct the solubility of morpholin-2-ylmethanol hydrochloride from a first-principles perspective, enabling scientists to not only predict its behavior in various solvent systems but also to rationally select appropriate solvents for specific synthetic transformations.

Physicochemical Properties Governing Solubility

The solubility of morpholin-2-ylmethanol hydrochloride is a direct consequence of its molecular structure. As a hydrochloride salt of an amino alcohol, it possesses a unique combination of polar and ionic characteristics that dictate its interactions with different solvent environments.

-

High Polarity and Ionic Character: The primary driver of this compound's solubility profile is its ionic nature. The protonation of the morpholine nitrogen to form the hydrochloride salt introduces a formal positive charge, significantly increasing the molecule's polarity.[2][3][4] This ionic character favors interactions with polar solvents capable of solvating charged species.

-

Hydrogen Bonding Capabilities: The presence of a hydroxyl (-OH) group and the N-H bond in the protonated morpholine ring allows the molecule to act as both a hydrogen bond donor and acceptor.[5] This capacity for hydrogen bonding further enhances its affinity for protic and polar aprotic solvents.

-

Molecular Structure: The core morpholine ring, while containing heteroatoms, is a relatively compact and non-polar hydrocarbon-like structure.[6] This non-polar character can contribute to some degree of solubility in less polar organic solvents, although this is often overshadowed by the dominant effects of the ionic and hydrogen-bonding groups.

The interplay of these factors results in a nuanced solubility profile, which we will explore in the subsequent sections.

Qualitative Solubility Profile in Common Organic Solvents

While precise quantitative solubility data for morpholin-2-ylmethanol hydrochloride in a wide array of organic solvents is not extensively published, we can establish a reliable qualitative profile based on its physicochemical properties and established principles of "like dissolves like."

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | High | The high polarity and hydrogen bonding capacity of these solvents effectively solvate the ionic hydrochloride and the polar functional groups of the molecule.[7][8][9] |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF) | Moderate to High | These solvents have high dielectric constants and can solvate the cation, but lack the ability to donate hydrogen bonds, which may slightly limit solubility compared to protic solvents.[1] |

| Ethers | Tetrahydrofuran (THF), Diethyl Ether | Low to Insoluble | The lower polarity and inability to effectively solvate the ionic salt lead to poor solubility.[2][4] |

| Halogenated | Dichloromethane (DCM), Chloroform | Low to Insoluble | While moderately polar, these solvents are generally poor at solvating ionic compounds. |

| Hydrocarbons | Hexane, Toluene | Insoluble | The non-polar nature of these solvents makes them incapable of overcoming the crystal lattice energy of the ionic salt.[10] |

This table serves as a practical guide for solvent selection in synthetic applications. For instance, for reactions requiring a homogeneous solution, polar protic or highly polar aprotic solvents would be the preferred choice. Conversely, for precipitation or crystallization, the use of a less polar co-solvent could be strategically employed.

Experimental Protocol for Quantitative Solubility Determination

To obtain precise, quantitative solubility data, a well-controlled experimental protocol is essential. The equilibrium shake-flask method is a robust and widely accepted technique for this purpose.[11]

Principle

This method involves agitating an excess of the solid compound in the solvent of interest at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the saturated supernatant is then determined by a suitable analytical technique.[12]

Materials and Equipment

-

Morpholin-2-ylmethanol hydrochloride (solid)

-

Selected organic solvents (analytical grade or higher)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV, ELSD) or another quantitative analytical instrument.

-

Volumetric flasks and pipettes

-

Analytical balance

Step-by-Step Methodology

-

Preparation: Add an excess amount of morpholin-2-ylmethanol hydrochloride to a pre-weighed scintillation vial. The excess solid is crucial to ensure that a saturated solution is achieved.

-

Solvent Addition: Accurately add a known volume of the desired organic solvent to the vial.

-

Equilibration: Seal the vial and place it in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the mixture for a sufficient period to ensure equilibrium is reached (typically 24-48 hours).[11]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle. Centrifuge the vials at a moderate speed to further clarify the supernatant.

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately pass the aliquot through a syringe filter to remove any remaining solid particles.

-

Dilution: Accurately dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a pre-validated HPLC method or another appropriate analytical technique to determine the concentration of morpholin-2-ylmethanol hydrochloride.[13]

-

Calculation: Calculate the solubility in units such as mg/mL or g/100mL based on the measured concentration and the dilution factor.

Self-Validating System and Trustworthiness

The integrity of this protocol is maintained through several key checks:

-

Visual Confirmation of Excess Solid: Before and after equilibration, there must be a visible amount of undissolved solid, confirming that the solution is saturated.

-

Time to Equilibrium Study: For a new solvent system, it is advisable to take samples at multiple time points (e.g., 24, 48, and 72 hours) to ensure that the measured concentration has reached a plateau, confirming equilibrium.

-

Analytical Method Validation: The analytical method used for quantification must be validated for linearity, accuracy, and precision.

Visualization of Key Concepts

To further clarify the relationships discussed, the following diagrams are provided.

Caption: Solubility based on "like dissolves like".

Caption: Experimental workflow for solubility determination.

Conclusion

A comprehensive understanding of the solubility of morpholin-2-ylmethanol hydrochloride is not an academic exercise but a practical necessity for the modern drug development professional. Its character as a polar, ionic compound with hydrogen bonding capabilities dictates a high solubility in polar protic solvents and limited solubility in non-polar organic media. By leveraging the qualitative guidelines and the robust experimental protocol presented in this guide, researchers can make informed decisions regarding solvent selection, leading to more efficient and successful synthetic outcomes. This knowledge empowers scientists to navigate the challenges of drug synthesis with greater confidence and precision, ultimately accelerating the journey from discovery to clinical application.

References

- CymitQuimica. (n.d.). CAS 132073-83-7: (S)-morpholin-2-ylmethanol hydrochloride.

- Slideshare. (n.d.). solubility experimental methods.pptx.

- Chemistry Stack Exchange. (2016, December 22). Why amine salts are soluble in water?.

- Filo. (2025, March 31). Amines salts are soluble in water but insoluble in organic solvent.This i...

- Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O.

- Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.

- American Pharmaceutical Review. (2011, July 1). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds.

- PharmaTutor. (2013, February 15). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT.

- TargetMol. (n.d.). Morpholin-2-ylmethanol (hydrochloride).

- ECHEMI. (n.d.). Why amine salts are soluble in water?.

- Sigma-Aldrich. (n.d.). (S)-Morpholin-2-ylmethanol hydrochloride | 1313584-92-7.

- PubChem. (n.d.). Morpholin-2-ylmethanol | C5H11NO2 | CID 3497988.

- ChemScene. (n.d.). 1313584-92-7 | (S)-Morpholin-2-ylmethanol hydrochloride.

- CymitQuimica. (n.d.). CAS 1313584-92-7: 2-Morpholinemethanol, hydrochloride.

- Quora. (2018, May 12). How does branching increase the solubility in amines?.

- University of Calgary. (2023, August 31). Solubility of Organic Compounds.

- ChemBK. (n.d.). (S)-Morpholin-2-ylMethanol-HCl.

Sources

- 1. Morpholin-2-ylmethanol (hydrochloride)_TargetMol [targetmol.com]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. Amines salts are soluble in water but insoluble in organic solvent.This i.. [askfilo.com]

- 4. echemi.com [echemi.com]

- 5. chemscene.com [chemscene.com]

- 6. Morpholin-2-ylmethanol | C5H11NO2 | CID 3497988 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. CAS 132073-83-7: (S)-morpholin-2-ylmethanol hydrochloride [cymitquimica.com]

- 8. CAS 1313584-92-7: 2-Morpholinemethanol, hydrochloride [cymitquimica.com]

- 9. chembk.com [chembk.com]

- 10. quora.com [quora.com]

- 11. lup.lub.lu.se [lup.lub.lu.se]

- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 13. pharmatutor.org [pharmatutor.org]

Stability profile of Morpholin-2-ylmethanol hydrochloride

An In-depth Technical Guide to the Stability Profile of Morpholin-2-ylmethanol Hydrochloride

Executive Summary

Morpholin-2-ylmethanol hydrochloride is a key synthetic intermediate used in the development of novel therapeutic agents, including sodium-phosphate transporter inhibitors and anticancer agents. Understanding its intrinsic stability is paramount for ensuring the quality, safety, and efficacy of any resulting active pharmaceutical ingredient (API) and drug product. This guide provides a comprehensive framework for evaluating the stability profile of Morpholin-2-ylmethanol hydrochloride, grounded in the principles of forced degradation and guided by international regulatory standards. As a self-validating system, the protocols herein are designed not only to identify potential degradation pathways but also to facilitate the development of robust, stability-indicating analytical methods critical for successful drug development.

Introduction: The Rationale for Stability Profiling

The chemical stability of a drug substance is a critical quality attribute that directly impacts its safety and efficacy. Stability testing provides essential information for selecting appropriate storage conditions, determining shelf life, and choosing suitable packaging. For a synthetic intermediate like Morpholin-2-ylmethanol hydrochloride, early characterization of its stability profile is a strategic imperative. It allows for the anticipation of potential downstream challenges, informs process chemistry, and is foundational for the development of a stable final drug product.

Forced degradation, or stress testing, is the cornerstone of this evaluation. By subjecting the compound to conditions more severe than standard accelerated testing (e.g., high heat, extreme pH, oxidation, and intense light), we can purposefully generate degradation products. The outcomes of these studies are multifaceted:

-

Elucidation of Degradation Pathways: Identifying how the molecule breaks down informs on its inherent weaknesses.

-

Identification of Likely Degradants: Characterizing these new entities is crucial for toxicology and safety assessments.

-

Development of Stability-Indicating Methods: The stress samples are used to develop and validate an analytical method (typically HPLC) that can accurately separate and quantify the parent compound from all its potential degradation products.

This guide will detail the strategic approach and practical execution of a comprehensive forced degradation study for Morpholin-2-ylmethanol hydrochloride.

Physicochemical Properties and Predicted Degradation Pathways

Before initiating experimental work, a review of the molecule's structure and known properties provides a basis for predicting its stability challenges.

Key Physicochemical Data

| Property | Value | Source |

| Molecular Formula | C₅H₁₂ClNO₂ | |

| Molecular Weight | 153.61 g/mol | |

| Structure | A morpholine ring with a hydroxymethyl group at the 2-position, as a hydrochloride salt. | |

| Appearance | Typically a powder. | |

| Storage | Recommended storage at room temperature or -20°C for long-term powder storage. |

Predicted Degradation Pathways

The structure of Morpholin-2-ylmethanol hydrochloride contains several functional groups susceptible to degradation: a secondary amine within the morpholine ring, an ether linkage, and a primary alcohol. Based on established chemical principles and literature on related morpholine compounds, the following degradation pathways are predicted:

-

Hydrolysis: While the ether and alcohol groups are generally stable to hydrolysis under neutral conditions, the morpholine ring itself is robust. The primary risk under harsh acidic or basic conditions is less about cleavage and more about catalyzing other reactions.

-

Oxidation: The nitrogen atom in the morpholine ring is a prime target for oxidation, potentially forming an N-oxide. The primary alcohol is also susceptible to oxidation, first to an aldehyde and subsequently to a carboxylic acid.

-

Ring Cleavage: Studies on the microbial degradation of morpholine show that cleavage of the C-N bond is a common pathway, leading to open-chain amino acid intermediates. Similar pathways could be initiated under chemical stress, particularly oxidative conditions.

Caption: Predicted degradation pathways for Morpholin-2-ylmethanol.

Experimental Design: Forced Degradation Protocols

The objective of forced degradation is to achieve a target degradation of 5-20% of the parent compound. Degradation beyond this level can lead to secondary degradation, complicating the analysis. All studies must include a control sample (time zero, unstressed) for comparison.

Materials and Reagents

-

Morpholin-2-ylmethanol hydrochloride (purity >99%)

-

Hydrochloric Acid (HCl), 1M solution

-

Sodium Hydroxide (NaOH), 1M solution

-

Hydrogen Peroxide (H₂O₂), 3-6% solution

-

HPLC-grade Acetonitrile (ACN) and Methanol (MeOH)

-

HPLC-grade water (e.g., Milli-Q)

-

Formic acid or other mobile phase modifiers

-

Class A volumetric glassware

General Sample Preparation

Prepare a stock solution of Morpholin-2-ylmethanol hydrochloride at a concentration of approximately 1 mg/mL in a non-reactive solvent, typically water or a water/methanol mixture.

Hydrolytic Degradation Protocol

Hydrolysis studies assess susceptibility to pH changes.

-

Acid Hydrolysis:

-

Pipette 5 mL of the 1 mg/mL stock solution into a 10 mL volumetric flask.

-

Add 5 mL of 1M HCl.

-

Incubate the solution at 60°C.

-

Withdraw aliquots at appropriate time points (e.g., 2, 8, 24 hours).

-

Immediately neutralize the aliquot with an equivalent amount of 1M NaOH before dilution for analysis.

-

-

Base Hydrolysis:

-

Pipette 5 mL of the 1 mg/mL stock solution into a 10 mL volumetric flask.

-

Add 5 mL of 1M NaOH.

-

Incubate the solution at 60°C.

-

Withdraw aliquots at the same time points.

-

Immediately neutralize the aliquot with an equivalent amount of 1M HCl before analysis.

-

-

Neutral Hydrolysis:

-

Pipette 5 mL of the 1 mg/mL stock solution into a 10 mL volumetric flask.

-

Add 5 mL of HPLC-grade water.

-

Incubate under the same conditions as the acid/base samples.

-

Oxidative Degradation Protocol

Oxidation is a common degradation pathway, often involving free radical mechanisms.

-

Pipette 5 mL of the 1 mg/mL stock solution into a 10 mL volumetric flask.

-

Add 5 mL of 6% H₂O₂.

-

Keep the solution at room temperature, protected from light, for up to 24 hours.

-

Withdraw aliquots at specified intervals for analysis. If the reaction is slow, gentle heating (e.g., 40-50°C) can be applied.

Thermal Degradation Protocol

Thermal stress evaluates the stability of the compound at elevated temperatures.

-

Solid State:

-

Place a thin layer of the solid powder in a clear glass vial.

-

Heat in a calibrated oven at a temperature significantly higher than recommended for accelerated storage (e.g., 80°C for 48 hours).

-

At specified time points, remove a sample, allow it to cool, and prepare a solution for analysis.

-

-

Solution State:

-

Prepare a 1 mg/mL solution as described in 3.2.

-

Heat the solution in a sealed vial in a calibrated oven at 80°C.

-

Withdraw aliquots at specified intervals for analysis.

-

Photostability Testing Protocol

Photostability testing must be conducted according to ICH Q1B guidelines to assess the impact of light exposure.

-

Sample Preparation:

-

Expose a sample of the solid drug substance directly to the light source.

-

Expose a solution of the drug substance (e.g., 1 mg/mL) in a chemically inert, transparent container (e.g., quartz).

-

Prepare identical "dark control" samples by wrapping them securely in aluminum foil. Place these controls alongside the exposed samples in the photostability chamber.

-

-

Light Exposure:

-

Place the samples in a validated photostability chamber.

-

Expose the samples to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

-

The light source should be a combination of a cool white fluorescent lamp and a near-UV lamp with a spectral distribution from 320 nm to 400 nm.

-

-

Analysis:

-

After exposure, analyze both the light-exposed and dark control samples. Any degradation observed in the exposed sample that is not present in the dark control can be attributed to photolytic effects.

-

Caption: Experimental workflow for ICH Q1B photostability testing.

Stability-Indicating Analytical Method

A robust analytical method is the linchpin of any stability study. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique due to its sensitivity, accuracy, and versatility.

Method Development Strategy

The goal is to develop a method that separates the main peak (Morpholin-2-ylmethanol hydrochloride) from all process impurities and degradation products.

-

Column and Mobile Phase Screening: A reverse-phase C18 column is a typical starting point. Mobile phases usually consist of an aqueous buffer (e.g., phosphate or formate) and an organic modifier (ACN or MeOH).

-

Gradient Optimization: A gradient elution (where the mobile phase composition changes over time) is often necessary to resolve early-eluting polar degradants from the parent peak and any late-eluting non-polar species.

-

Wavelength Selection: A photodiode array (PDA) detector is used to analyze the UV spectra of all peaks. The detection wavelength is chosen to maximize the response for the parent compound and all known impurities.

-

Method Validation: Once developed, the method must be validated according to ICH Q2(R1) guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness. The specificity is proven by demonstrating that the parent peak is pure in all stressed samples (e.g., using peak purity analysis from the PDA detector).

Example HPLC Method

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 3.5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temp. | 30°C |

| Detection | UV at 210 nm (or optimal wavelength) |

| Injection Volume | 10 µL |

Characterization of Degradants

For any significant degradation products, identification is crucial. Liquid Chromatography-Mass Spectrometry (LC-MS) is the primary tool for this purpose. By coupling the HPLC separation to a mass spectrometer, one can obtain the molecular weight and fragmentation pattern of the unknown peaks, allowing for structural elucidation.

Data Interpretation and Reporting

Following analysis of all stressed samples, the data should be compiled and summarized for easy interpretation.

Summary of Forced Degradation Results (Hypothetical)